molecular formula C25H29N3O3 B2748771 1-allyl-4-(1-(4-(4-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878693-52-8

1-allyl-4-(1-(4-(4-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2748771
CAS No.: 878693-52-8
M. Wt: 419.525
InChI Key: KWILWBJJESKSGW-UHFFFAOYSA-N
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Description

1-allyl-4-(1-(4-(4-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C25H29N3O3 and its molecular weight is 419.525. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of complex organic molecules featuring pyrrolidine, imidazole, and methoxyphenoxy groups has been a subject of interest due to their potential biological activities and applications in material science. For instance, the novel syntheses of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines explore the chemical reactivity of similar compounds, providing a foundation for developing new synthetic methodologies that could be applicable to the synthesis of 1-allyl-4-(1-(4-(4-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (Katritzky et al., 2000).

Biological Activities

The investigation into the biological activities of compounds with similar structural motifs has shown promising results in various therapeutic areas. For example, eugenol derivatives have been synthesized and evaluated for their anticancer activity against breast cancer cells, indicating the potential of such compounds in the development of new anticancer agents (Alam, 2022). This research implies that the compound could also exhibit significant biological activities, warranting further investigation.

Material Science Applications

In material science, the development of novel benzoxazine monomers containing allyl groups has highlighted the utility of such compounds in creating high-performance thermosets with excellent thermomechanical properties (Agag & Takeichi, 2003). This suggests potential applications of this compound in the development of new materials with advanced properties.

Mechanism of Action

Target of Action

Compounds with similar structures, such as chalcones and imidazole derivatives, have been reported to exhibit a broad spectrum of biological activities . They are known to interact with various cellular targets, including enzymes, receptors, and ion channels, which play crucial roles in cellular processes.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to chalcones and imidazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target molecules, thereby affecting cellular processes.

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The downstream effects of these pathway alterations can lead to changes in cell behavior, such as altered cell growth, differentiation, or apoptosis.

Pharmacokinetics

For instance, methoxy groups can enhance lipophilicity, potentially improving absorption and distribution, while the imidazole ring may be involved in metabolic transformations .

Result of Action

Based on its structural similarity to known bioactive compounds, it may exhibit a range of effects, such as inhibition of enzyme activity, modulation of receptor signaling, alteration of gene expression, and induction of cell death .

Properties

IUPAC Name

4-[1-[4-(4-methoxyphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-3-14-27-18-19(17-24(27)29)25-26-22-8-4-5-9-23(22)28(25)15-6-7-16-31-21-12-10-20(30-2)11-13-21/h3-5,8-13,19H,1,6-7,14-18H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWILWBJJESKSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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